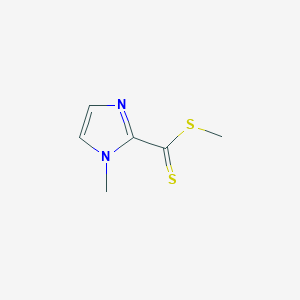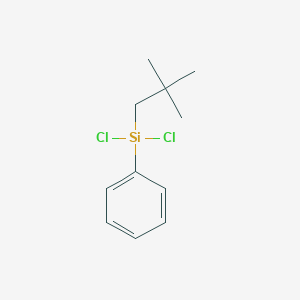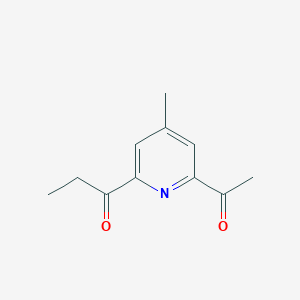
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one is an organic compound with the molecular formula C11H13NO2 It features a pyridine ring substituted with acetyl and methyl groups, making it a derivative of pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the acylation of 4-methyl-2-pyridyl ketone with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(6-acetyl-4-methylpyridin-2-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetyl and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylpyridin-2-yl)ethanone: Lacks the propan-1-one moiety, making it less versatile in certain reactions.
1-(6-Acetylpyridin-2-yl)propan-1-one: Similar structure but without the methyl group, which can affect its reactivity and applications.
2-Acetylpyridine: A simpler structure that serves as a precursor for more complex derivatives.
Uniqueness
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one is unique due to the presence of both acetyl and methyl groups on the pyridine ring, which can enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and biological interactions compared to its simpler analogs.
Propiedades
Número CAS |
114578-67-5 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-(6-acetyl-4-methylpyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C11H13NO2/c1-4-11(14)10-6-7(2)5-9(12-10)8(3)13/h5-6H,4H2,1-3H3 |
Clave InChI |
YCLIUGZJWLMLQE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=CC(=N1)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)
![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)
![N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine](/img/structure/B14309072.png)
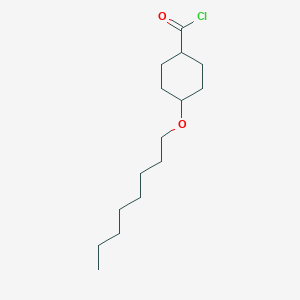
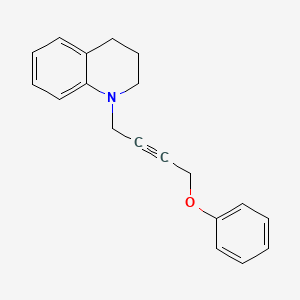
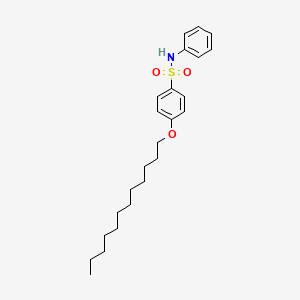
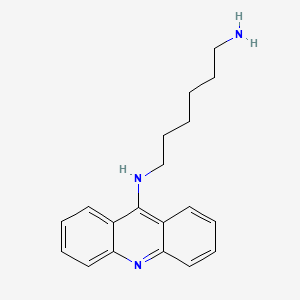
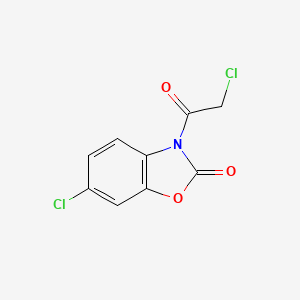
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)
